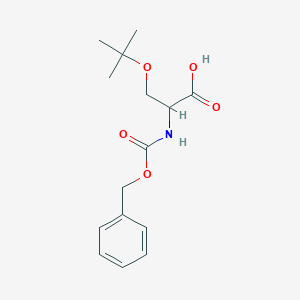

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid

Übersicht

Beschreibung

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is an organic compound that features both benzyloxycarbonyl and tert-butoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar protection and deprotection strategies used in laboratory synthesis. The scalability of these methods would depend on the availability of reagents and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to remove protective groups or modify the functional groups.

Substitution: The benzyloxycarbonyl and tert-butoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to deprotected amino acids.

Wissenschaftliche Forschungsanwendungen

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxy groups can protect functional groups during chemical reactions, allowing for selective modifications. The compound can also interact with enzymes and proteins, affecting their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(((Benzyloxy)carbonyl)amino)ethylboronic acid: Similar in structure but contains a boronic acid group.

tert-Butyl (benzyloxycarbonyl)glycinate: Contains a glycine backbone instead of a propanoic acid backbone.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is unique due to its combination of benzyloxycarbonyl and tert-butoxy groups, which provide specific protective and reactive properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Biologische Aktivität

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid, is a chiral compound that has garnered attention for its potential biological activities. This compound is characterized by a benzyloxycarbonyl group and a tert-butoxy group, which contribute to its unique chemical properties and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C₁₅H₂₁NO₅, with a molecular weight of 295.33 g/mol. The compound features several functional groups, including:

- Benzyloxycarbonyl group : Provides stability and protection for the amino group.

- Tert-butoxy group : Enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the benzyloxycarbonyl group allows for hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate enzymatic activity and influence various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases.

- Antioxidant Activity : The compound's structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

- Protein-Ligand Interactions : Its functional groups facilitate binding to specific proteins, potentially altering their function.

Biological Activity Studies

Recent studies have investigated the biological activities of similar compounds and their analogs, providing insights into the potential effects of this compound.

Table 1: Biological Activity Overview

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of compounds similar to this compound against oxidative stress in SH-SY5Y cells. The results indicated that these compounds could protect against H₂O₂-induced damage, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Enzyme Inhibition Studies : Research on hydrazone derivatives demonstrated significant AChE and BChE inhibition, with IC₅₀ values indicating effective concentrations for therapeutic applications. These findings support the hypothesis that structural analogs of this compound may exhibit similar inhibitory effects .

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDGEONUWGOCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275986, DTXSID20937369 | |

| Record name | N-[(Benzyloxy)carbonyl]-O-tert-butylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1676-75-1, 14464-36-9 | |

| Record name | N-(Benzoxycarbonyl)-O-(tert-butyl)-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Benzyloxy)carbonyl]-O-tert-butylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.